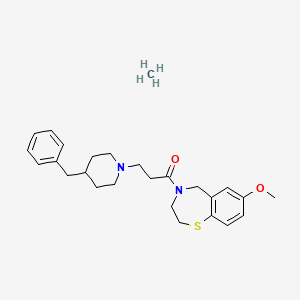
K201 (hemifumarate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
K201 (hemifumarate), also known as JTV-519 hemifumarate, is a 1,4-benzothiazepine derivative. This compound is known for its interaction with various cellular targets, particularly in the context of cardiac health. It has structural similarities to diltiazem, a calcium channel blocker used for treating hypertension, angina pectoris, and certain arrhythmias .
Méthodes De Préparation
The synthesis of K201 (hemifumarate) involves several steps, including the formation of the benzothiazepine ring and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving intermediates that are carefully controlled to ensure high purity and yield .
Analyse Des Réactions Chimiques
K201 (hemifumarate) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the benzothiazepine ring, affecting the compound’s activity.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
Major Products: The primary products formed from these reactions are derivatives of the original compound, which may have altered pharmacological properties.
Applications De Recherche Scientifique
K201 (hemifumarate) has a wide range of scientific research applications:
Chemistry: It is used as a research tool to study calcium signaling pathways and the role of ryanodine receptors.
Biology: The compound is utilized to investigate cellular mechanisms involving calcium homeostasis.
Industry: It is used in the development of new therapeutic agents targeting calcium signaling pathways.
Mécanisme D'action
K201 (hemifumarate) exerts its effects primarily by binding to and stabilizing the ryanodine receptor 2 (RyR2) in its closed state. This action reduces the open probability of the receptor during diastole, thereby inhibiting calcium leak into the cytosol. By decreasing intracellular calcium leak, K201 (hemifumarate) prevents calcium sparks and spontaneous depolarization, which can lead to cardiac arrhythmias and heart failure .
Comparaison Avec Des Composés Similaires
K201 (hemifumarate) is compared with other calcium channel blockers and ryanodine receptor stabilizers:
Diltiazem: Both compounds share structural similarities and mechanisms of action, but K201 (hemifumarate) has a more specific effect on ryanodine receptors.
Verapamil: Another calcium channel blocker, verapamil, has a broader range of action compared to the more targeted effects of K201 (hemifumarate).
Ryanodine: While ryanodine directly binds to and modulates ryanodine receptors, K201 (hemifumarate) stabilizes the receptor in its closed state, offering a different approach to modulating calcium signaling
K201 (hemifumarate) stands out due to its specific action on ryanodine receptors and its potential therapeutic applications in cardiac health.
Propriétés
Formule moléculaire |
C26H36N2O2S |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;methane |
InChI |
InChI=1S/C25H32N2O2S.CH4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;/h2-8,18,21H,9-17,19H2,1H3;1H4 |
Clé InChI |
MDRZSRVDMAJMDC-UHFFFAOYSA-N |
SMILES canonique |
C.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)
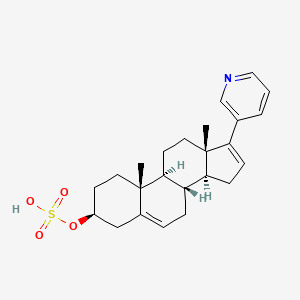
![tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B10855442.png)

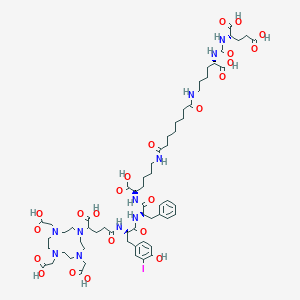
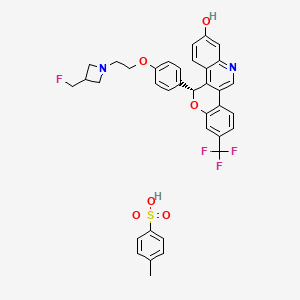
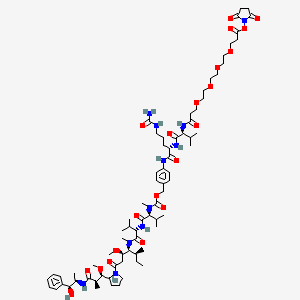
![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
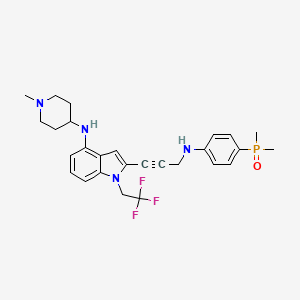
![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)
![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)
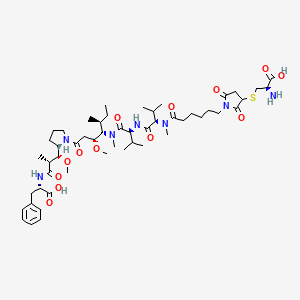
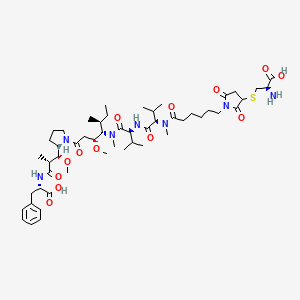
![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)
